molecular formula C10H12O6 B14689171 2-Hydroxypropyl 3,4,5-trihydroxybenzoate CAS No. 26818-28-0

2-Hydroxypropyl 3,4,5-trihydroxybenzoate

Cat. No.: B14689171
CAS No.: 26818-28-0
M. Wt: 228.20 g/mol
InChI Key: YBYGVCVASNJMBA-UHFFFAOYSA-N
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Description

2-Hydroxypropyl 3,4,5-trihydroxybenzoate is a compound formed by the esterification of 1,2-propylene glycol and gallic acid. This compound is known for its antioxidant properties and is used in various applications, including as a rust converter and in polymer composites for surface anticorrosion .

Preparation Methods

2-Hydroxypropyl 3,4,5-trihydroxybenzoate is synthesized through an esterification reaction between 1,2-propylene glycol and gallic acid . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

2-Hydroxypropyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl 3,4,5-trihydroxybenzoate involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. In biological systems, it may inhibit enzymes like COX-2 by binding to their active sites, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

2-Hydroxypropyl 3,4,5-trihydroxybenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group, which imparts different solubility and reactivity properties compared to other esters of gallic acid.

Properties

CAS No.

26818-28-0

Molecular Formula

C10H12O6

Molecular Weight

228.20 g/mol

IUPAC Name

2-hydroxypropyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C10H12O6/c1-5(11)4-16-10(15)6-2-7(12)9(14)8(13)3-6/h2-3,5,11-14H,4H2,1H3

InChI Key

YBYGVCVASNJMBA-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=CC(=C(C(=C1)O)O)O)O

Origin of Product

United States

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